molecular formula C10H11F2NO2 B14047041 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14047041
M. Wt: 215.20 g/mol
InChI Key: RJSVIOUEQATCJL-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a propan-2-one moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-amino-3-(difluoromethoxy)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one is unique due to the presence of both an amino group and a difluoromethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to similar compounds .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

1-[2-amino-3-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H11F2NO2/c1-6(14)5-7-3-2-4-8(9(7)13)15-10(11)12/h2-4,10H,5,13H2,1H3

InChI Key

RJSVIOUEQATCJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC(F)F)N

Origin of Product

United States

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